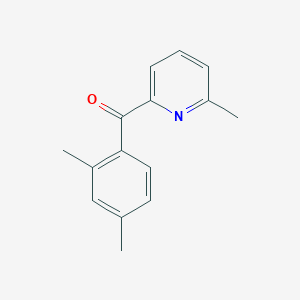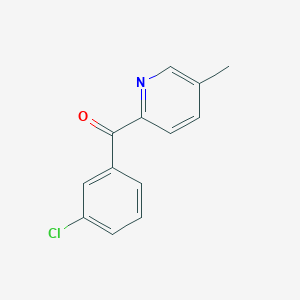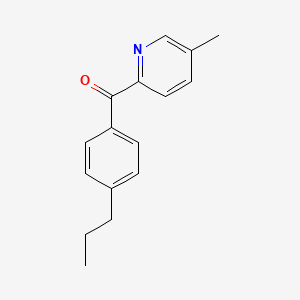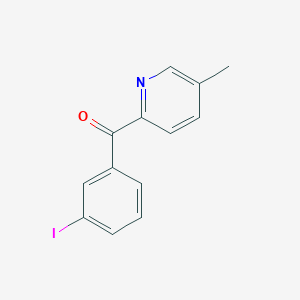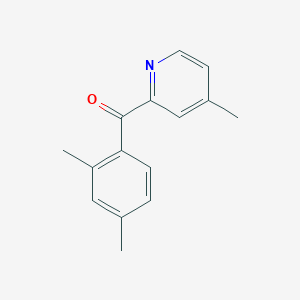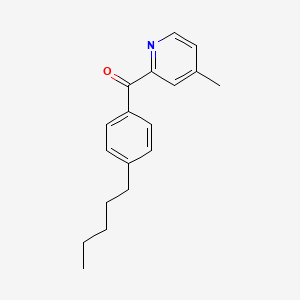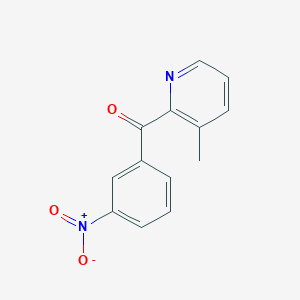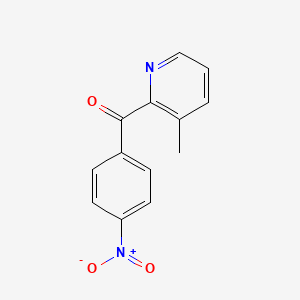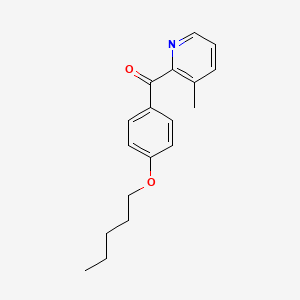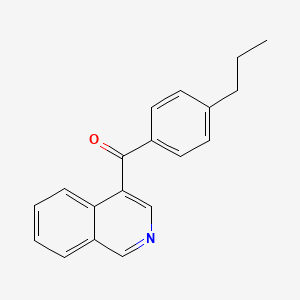
4-(4-Propylbenzoyl)isoquinoline
Übersicht
Beschreibung
4-(4-Propylbenzoyl)isoquinoline is an organic compound with the molecular formula C19H17NO . It has a molecular weight of 275.35 . The IUPAC name for this compound is 4-isoquinolinyl (4-propylphenyl)methanone .
Molecular Structure Analysis
The molecular structure of 4-(4-Propylbenzoyl)isoquinoline consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety . The InChI code for this compound is 1S/C19H17NO/c1-2-5-14-8-10-15(11-9-14)19(21)18-13-20-12-16-6-3-4-7-17(16)18/h3-4,6-13H,2,5H2,1H3 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Organic Reactions
4-(4-Propylbenzoyl)isoquinoline, a derivative of isoquinoline, is utilized in various chemical synthesis and organic reactions. The compound has been involved in the synthesis of complex molecular structures such as hexahydrobenzo[f]isoquinolines, which can be achieved through various catalyzed reactions. For instance, BF3-promoted synthesis of diarylhexahydrobenzo[f]isoquinoline indicates a novel rearrangement reaction catalyzed by boron trifluoride etherate, showcasing the compound's versatility in ring transformations and electrophilic cyclization (Chang et al., 2010). Similar derivatives have been synthesized via gold(I)-catalyzed intramolecular cycloadditions and metal-free iodine-catalyzed aza-Prins cyclizations, demonstrating the compound's broad utility in synthesizing complex organic structures (Zhong et al., 2020); (Figueiredo et al., 2013).
Antitumor Activities
Certain derivatives of isoquinoline, similar to 4-(4-Propylbenzoyl)isoquinoline, have demonstrated promising antitumor activities. For instance, compounds like 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines exhibited substantial cytotoxicity against various tumor cell lines, indicating the potential of isoquinoline derivatives in cancer treatment (Houlihan et al., 1995).
Analytical Chemistry and Detection
4-(4-Propylbenzoyl)isoquinoline and its derivatives can be important in analytical chemistry. For instance, HPLC determination conditions for contragestive agents related to isoquinoline derivatives have been studied, indicating the compound's role in improving detection and quantification methods in pharmaceutical analyses (Wang, 2014).
Electroluminescence and Material Science
Isoquinoline derivatives have been utilized in the synthesis of highly fluorescent, π-conjugated imidazole derivatives, showcasing their potential applications in optoelectronic devices. These compounds, when used in organic light-emitting diodes, can emit ideal blue and “pure” white light, indicating their significant role in developing new-age lighting and display technologies (Nagarajan et al., 2014).
Zukünftige Richtungen
The future directions for research on 4-(4-Propylbenzoyl)isoquinoline and other isoquinoline derivatives could involve further exploration of their synthesis methods, investigation of their chemical reactions, elucidation of their mechanisms of action, and assessment of their physical and chemical properties. Additionally, their potential biological and pharmaceutical activities could be explored further, which could lead to the development of new therapeutic agents .
Eigenschaften
IUPAC Name |
isoquinolin-4-yl-(4-propylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-2-5-14-8-10-15(11-9-14)19(21)18-13-20-12-16-6-3-4-7-17(16)18/h3-4,6-13H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEQAWRCUVBPLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Propylbenzoyl)isoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



